Welcome to the BenchChem Online Store!
molecular formula C6H10N4O2 B1461014 ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate CAS No. 895571-94-5

ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate

Cat. No. B1461014
M. Wt: 170.17 g/mol
InChI Key: ZBTDJZDIEQXLQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07361672B2

Procedure details

61.1 To a stirred mixture of 2.8 g 3-amino-1,2,4-triazole in 50 ml DMF, 1.57 g NaH were slowly added at 0° C. under an argon atmosphere. After 1 hr stirring at 0° C., 3.31 ml ethyliodoacetate were added. The reaction mixture was stirred at r.t. over night. The mixture was diluted with water and extracted with EtOAc and CH2Cl2/MeOH 9:1. The organic phase was dried (MgSO4), filtered and concentrated. The crude product was purified by chromatography on silica, using a gradient from CH2Cl2 to CH2Cl2/MeOH 9:1 and then crystallization from cyclohexane/EtOAc to give 750 mg (3-amino-[1,2,4]triazol-1-yl)-acetic acid ethyl ester as a white solid.
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
1.57 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.31 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:6]=[CH:5][NH:4][N:3]=1.[H-].[Na+].[CH2:9]([O:11][C:12](=[O:15])[CH2:13]I)[CH3:10]>CN(C=O)C.O>[CH2:9]([O:11][C:12](=[O:15])[CH2:13][N:4]1[CH:5]=[N:6][C:2]([NH2:1])=[N:3]1)[CH3:10] |f:1.2|

Inputs

Step One
Name
Quantity
2.8 g
Type
reactant
Smiles
NC1=NNC=N1
Name
Quantity
1.57 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
3.31 mL
Type
reactant
Smiles
C(C)OC(CI)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After 1 hr stirring at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were slowly added at 0° C. under an argon atmosphere
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at r.t. over night
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc and CH2Cl2/MeOH 9:1
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by chromatography on silica
CUSTOM
Type
CUSTOM
Details
crystallization from cyclohexane/EtOAc

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC(CN1N=C(N=C1)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 750 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.